2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is an organic compound that features a thienyl group and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone linkage and aromatic rings allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)acetohydrazide: Lacks the trimethoxybenzylidene moiety.
3,4,5-Trimethoxybenzaldehyde: Lacks the thienyl and hydrazide groups.
N’-(3,4,5-Trimethoxybenzylidene)acetohydrazide: Lacks the thienyl group.
Uniqueness
2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the presence of both the thienyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-7-11(8-14(21-2)16(13)22-3)10-17-18-15(19)9-12-5-4-6-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
HEVKHWSNLHOYNM-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.